
9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride is a chemical compound with a complex structure that includes an anthracene backbone and a morpholinoethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride typically involves the esterification of 9,10-Dihydro-9-anthroic acid with 2-morpholinoethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted esters or amides.
科学的研究の応用
9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
9,10-Dihydro-9,10-dioxo-2-anthroic acid: A related compound with similar structural features but different functional groups.
9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid: Another anthracene derivative with distinct chemical properties.
Uniqueness
9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride is unique due to its combination of an anthracene backbone and a morpholinoethyl ester group. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
CAS番号 |
66827-84-7 |
|---|---|
分子式 |
C21H24ClNO3 |
分子量 |
373.9 g/mol |
IUPAC名 |
2-morpholin-4-ium-4-ylethyl 9,10-dihydroanthracene-9-carboxylate;chloride |
InChI |
InChI=1S/C21H23NO3.ClH/c23-21(25-14-11-22-9-12-24-13-10-22)20-18-7-3-1-5-16(18)15-17-6-2-4-8-19(17)20;/h1-8,20H,9-15H2;1H |
InChIキー |
MWFGCGXPDWDKGU-UHFFFAOYSA-N |
正規SMILES |
C1COCC[NH+]1CCOC(=O)C2C3=CC=CC=C3CC4=CC=CC=C24.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


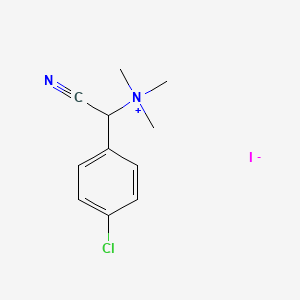
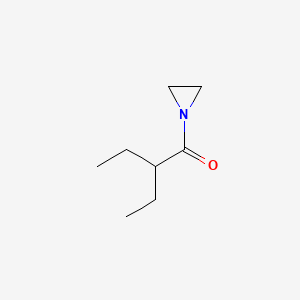
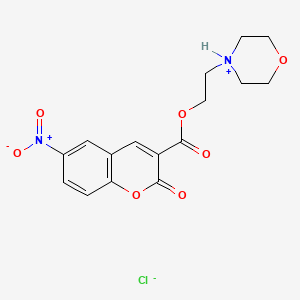
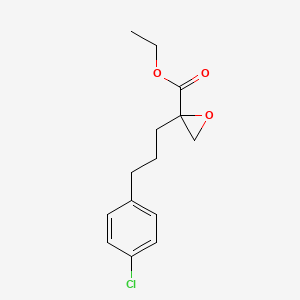
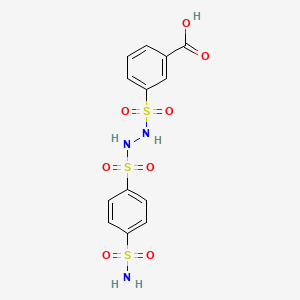

![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)

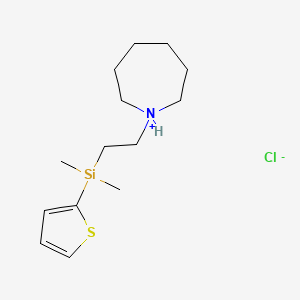
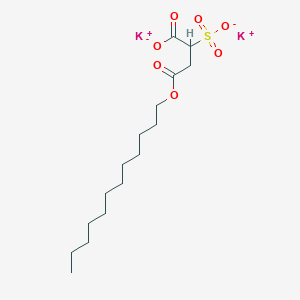

![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
